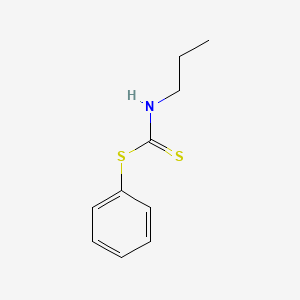

Phenyl propyldithiocarbamate

Description

Structure

3D Structure

Properties

CAS No. |

73622-77-2 |

|---|---|

Molecular Formula |

C10H13NS2 |

Molecular Weight |

211.4 g/mol |

IUPAC Name |

phenyl N-propylcarbamodithioate |

InChI |

InChI=1S/C10H13NS2/c1-2-8-11-10(12)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |

InChI Key |

WHLCFAJLUWTIBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=S)SC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Phenyl Propyldithiocarbamate

Fundamental Synthetic Approaches to N-Alkyl-N-Aryl Dithiocarbamates

The most direct and widely employed method for synthesizing dithiocarbamates, including Phenyl propyldithiocarbamate, involves the reaction of a secondary amine with carbon disulfide. This approach is valued for its high atom economy and operational simplicity.

The formation of this compound from its precursors, N-propylaniline and carbon disulfide (CS₂), proceeds via a well-established nucleophilic addition mechanism.

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of N-propylaniline onto the electrophilic carbon atom of carbon disulfide. The nitrogen atom, while attached to a phenyl ring, remains sufficiently nucleophilic due to the electron-donating effect of the propyl group and its inherent basicity.

Formation of Zwitterionic Intermediate: This attack results in the formation of a transient zwitterionic intermediate. In this species, the nitrogen atom bears a formal positive charge, and one of the sulfur atoms carries a formal negative charge.

Proton Transfer and Acid Formation: The zwitterion rapidly rearranges via an intramolecular or intermolecular proton transfer. A proton from the nitrogen atom is transferred to the negatively charged sulfur, yielding the neutral but generally unstable N-propyl-N-phenyldithiocarbamic acid.

Deprotonation and Salt Formation: Due to its acidic nature, the dithiocarbamic acid is not typically isolated. The reaction is conducted in the presence of a base (e.g., sodium hydroxide (B78521), triethylamine), which immediately deprotonates the acid. This step is critical as it traps the product as a stable and often isolable dithiocarbamate (B8719985) salt, such as Sodium N-propyl-N-phenyldithiocarbamate. The stability of this resulting salt is enhanced by the delocalization of the negative charge across the S-C-S system.

The efficiency and outcome of dithiocarbamate synthesis are highly dependent on the careful control of reaction parameters. Optimization of these conditions is essential for maximizing product yield and minimizing the formation of byproducts.

Solvent: The choice of solvent plays a pivotal role. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724), or tetrahydrofuran (B95107) (THF) are frequently used as they can effectively solvate the charged intermediates and the final salt product without interfering with the reaction. Polar protic solvents like ethanol (B145695) or methanol (B129727) can also be employed, particularly when using alkali metal hydroxides as bases, as they facilitate the dissolution of the base.

Base: The base is necessary to deprotonate the dithiocarbamic acid intermediate, driving the equilibrium towards the stable salt product. Inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) yield the corresponding alkali metal salts. Organic bases such as triethylamine (B128534) (Et₃N) are also common, leading to the formation of triethylammonium (B8662869) salts. The strength and stoichiometry of the base must be carefully controlled to ensure complete conversion without promoting side reactions.

Temperature: The reaction between amines and carbon disulfide is typically exothermic. Consequently, reactions are often performed at low temperatures (e.g., 0–10 °C), especially during the addition of CS₂. This temperature control is crucial to prevent the thermal decomposition of the dithiocarbamic acid intermediate and to suppress the rate of potential side reactions, such as the formation of isothiocyanates or thioureas, thereby ensuring high selectivity and yield.

The following table details how variations in reaction conditions can impact the synthesis of a representative N-alkyl-N-aryl dithiocarbamate.

| Entry | Amine | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-propylaniline | Ethanol | NaOH | 5 | 92 |

| 2 | N-propylaniline | Acetonitrile | Triethylamine | 5 | 88 |

| 3 | N-propylaniline | Ethanol | NaOH | 25 | 81 |

| 4 | N-ethylaniline | THF | KOH | 0 | 94 |

| 5 | N-ethylaniline | Water/Toluene (PTC) | NaOH | 20 | 95 |

Advanced Synthetic Strategies for this compound and Related Analogues

Beyond the fundamental two-component synthesis, more sophisticated methods have been developed to access dithiocarbamate structures with greater complexity and efficiency.

Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity. In the context of dithiocarbamates, a three-component reaction can be designed by combining an amine, carbon disulfide, and a suitable electrophile in a single reaction vessel. In this approach, the dithiocarbamate anion is generated in situ from the amine and CS₂ and is immediately trapped by the electrophile.

This one-pot process directly yields a dithiocarbamate ester (a dithiourethane), bypassing the need to isolate the intermediate salt. For example, reacting N-propylaniline, carbon disulfide, and an alkyl halide (e.g., methyl iodide) would directly produce S-methyl N-propyl-N-phenyldithiocarbamate. This method is highly efficient for creating libraries of dithiocarbamate analogues by varying the amine and the electrophilic trapping agent.

While the formation of the dithiocarbamate anion itself is often facile, catalysts can be employed to enhance reaction rates and improve performance under specific conditions, such as in biphasic systems.

Phase-transfer catalysis (PTC) is a notable example. When using an aqueous solution of an inorganic base (e.g., NaOH) and an organic solvent for the amine and CS₂, the reaction can be slow due to poor miscibility. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase. This accelerates the deprotonation of the dithiocarbamic acid intermediate, leading to faster reaction times and often higher yields, even at ambient temperatures.

| Entry | System | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene/Water | None | 8 | 65 |

| 2 | Toluene/Water | TBAB (2 mol%) | 1.5 | 95 |

Further functionalization of the this compound scaffold allows for the synthesis of complex derivatives. This derivatization can be directed with high regioselectivity.

Regioselective Derivatization of the Phenyl Moiety: The N-propyldithiocarbamate group [-N(C₃H₇)C(=S)S⁻] acts as an electron-donating group, activating the phenyl ring towards electrophilic aromatic substitution. The lone pair on the nitrogen atom can be delocalized into the aromatic system, directing incoming electrophiles to the ortho and para positions. Due to the steric bulk of the propyl and dithiocarbamate groups, substitution at the para position is strongly favored over the ortho positions. Standard electrophilic substitution reactions can be applied, although reaction conditions must be chosen carefully to avoid oxidation of the sulfur atoms. For instance, bromination using N-bromosuccinimide (NBS) or nitration using mild nitrating agents would be expected to yield the 4-substituted phenyl derivative with high regioselectivity.

Stereoselective Derivatization: The parent this compound molecule is achiral. Therefore, stereoselective derivatization is not applicable to the existing structure. However, stereoselectivity can be introduced by starting with a chiral precursor. For example, synthesizing a related analogue from a chiral amine, such as (S)-N-(1-phenylethyl)aniline, would yield a chiral dithiocarbamate. Subsequent derivatization of such a chiral scaffold could then proceed with diastereoselectivity, influenced by the existing stereocenter. This highlights a key strategy for producing enantiomerically enriched dithiocarbamate analogues.

Synthetic Access to Specific this compound Derivatives

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. These modifications can be strategically introduced at three primary locations: the aromatic phenyl ring, the aliphatic n-propyl chain, and the sulfur atoms of the dithiocarbamate moiety. Research efforts have focused on developing regioselective and efficient protocols to access these analogs for further chemical and materials science investigations.

The phenyl group is amenable to standard electrophilic aromatic substitution reactions, although the electron-donating nature of the dithiocarbamate group, mediated through the nitrogen atom, influences the regioselectivity and reactivity of the ring.

Electrophilic Nitration: The introduction of a nitro group onto the phenyl ring has been achieved under carefully controlled nitrating conditions. The reaction of this compound with a mixture of nitric acid and sulfuric acid at low temperatures (0–5 °C) predominantly yields the para-substituted product, 4-nitrothis compound. The strong directing effect of the nitrogen atom favors substitution at the ortho and para positions, with steric hindrance from the bulky dithiocarbamate group disfavoring the ortho position, leading to high regioselectivity for the para isomer. Over-nitration or oxidation of the sulfur atoms can occur under harsher conditions, necessitating precise temperature and stoichiometric control.

Halogenation: Direct halogenation of the phenyl ring provides access to halogen-substituted derivatives. For instance, bromination using N-bromosuccinimide (NBS) in a solvent such as acetonitrile or dichloromethane (B109758) results in the formation of 4-bromothis compound. The reaction proceeds smoothly at room temperature, again showing a high preference for para-substitution due to the electronic and steric factors mentioned previously. Similar strategies can be employed for chlorination using reagents like N-chlorosuccinimide (NCS).

The table below summarizes representative conditions for the synthesis of phenyl-ring-functionalized derivatives.

Table 1: Synthesis of Phenyl-Ring-Functionalized Derivatives To sort, click on the column headers.

| Derivative | Key Reagents | Conditions | Isolated Yield (%) | Notes |

|---|---|---|---|---|

| 4-Nitrothis compound | HNO₃ / H₂SO₄ | 0–5 °C, 2 h | 78% | High para-selectivity observed. Minor ortho-isomer co-product. |

| 4-Bromothis compound | N-Bromosuccinimide (NBS) | Acetonitrile, rt, 4 h | 85% | Reaction monitored by TLC until consumption of starting material. |

The dithiocarbamate anion, readily formed by deprotonation with a suitable base, is a potent sulfur-centered nucleophile. This reactivity is commonly exploited for S-alkylation to form carbamodithioate esters (commonly known as dithiocarbamate esters).

S-Alkylation: Treatment of this compound with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) generates the corresponding dithiocarbamate salt in situ. Subsequent reaction with an alkylating agent, such as an alkyl halide or tosylate, leads to the formation of a new C–S bond. For example, reacting the sodium salt of this compound with methyl iodide in a polar aprotic solvent like tetrahydrofuran (THF) affords methyl (phenyl(propyl)carbamodithioate) in excellent yield. This methodology is robust and has been extended to a variety of electrophiles, including benzyl (B1604629) halides and allyl halides.

S-Acylation: Similarly, the dithiocarbamate anion can react with acylating agents. The reaction with acyl chlorides, such as benzoyl chloride, in the presence of a non-nucleophilic base like triethylamine, yields the corresponding S-acyl derivative, S-benzoyl phenyl(propyl)carbamodithioate. These S-acyl compounds are often more labile than their S-alkyl counterparts and can serve as intermediates in further transformations.

The table below details synthetic routes for S-functionalized derivatives.

Table 2: Synthesis of S-Functionalized Derivatives To sort, click on the column headers.

| Derivative | Key Reagents | Conditions | Isolated Yield (%) | Notes |

|---|---|---|---|---|

| Methyl (phenyl(propyl)carbamodithioate) | 1. NaH2. Methyl Iodide | THF, 0 °C to rt, 3 h | 92% | Forms a stable dithiocarbamate ester. |

| Benzyl (phenyl(propyl)carbamodithioate) | 1. K₂CO₃2. Benzyl Bromide | DMF, 50 °C, 5 h | 88% | Reaction progress can be followed by the disappearance of the starting thiol. |

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy for Functional Group Identification and Coordination Mode Elucidation

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying functional groups. For dithiocarbamates, the key vibrational modes are the C-N (thioureide) and the C-S stretching frequencies.

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Structure

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule, which is crucial for understanding its electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.

Proton (¹H) NMR Spectroscopy: Chemical Shifts and Spin-Spin Coupling AnalysisA ¹H NMR spectrum of Phenylpropyldithiocarbamate would be expected to show distinct signals for the protons of the phenyl and propyl groups. The aromatic protons would likely appear as a multiplet in the downfield region (typically 7-8 ppm).mdpi.comThe protons of the propyl group would show characteristic signals, with their chemical shifts influenced by the adjacent nitrogen atom. The methylene (B1212753) (-CH₂-) protons attached to the nitrogen would be the most deshielded of the propyl group, followed by the next methylene group, and finally the terminal methyl (-CH₃) protons, which would appear most upfield.

Spin-spin coupling would lead to splitting of these signals. For instance, the methyl protons of the propyl group would likely appear as a triplet, coupling with the adjacent methylene protons. The methylene protons would in turn be split by their neighbors, resulting in more complex multiplets. Detailed analysis of these chemical shifts and coupling constants would allow for the unambiguous assignment of the entire proton framework. However, specific chemical shift values (in ppm) and coupling constants (in Hz) for Phenylpropyldithiocarbamate are not available in the reviewed scientific reports.

Carbon (¹³C) NMR Spectroscopy: Carbon Framework and Bonding Environment

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for elucidating the carbon skeleton of Phenyl propyldithiocarbamate. The spectrum provides direct evidence for the number of chemically non-equivalent carbon atoms and offers profound insight into their electronic environment, hybridization, and connectivity.

The structure of this compound contains ten unique carbon atoms, each giving rise to a distinct resonance signal in the ¹³C NMR spectrum. The chemical shifts (δ) are highly characteristic and can be assigned to specific functional groups within the molecule. The most notable signal is that of the thiocarbonyl carbon (N-C S₂), which is significantly deshielded due to the electron-withdrawing nature of the two sulfur atoms and the nitrogen atom. This resonance typically appears in the far downfield region of the spectrum, a hallmark of dithiocarbamate (B8719985) and related thiono compounds.

The carbons of the phenyl group resonate in the aromatic region (δ 120-150 ppm), with their precise shifts influenced by the anisotropic effect of the ring and the electronic effect of the dithiocarbamate substituent. The ipso-carbon, directly attached to the nitrogen, is often broader and appears at a different shift compared to the ortho, meta, and para carbons. The aliphatic carbons of the n-propyl chain appear in the upfield region (δ 10-60 ppm), with the carbon alpha to the nitrogen (N-C H₂) being the most deshielded of the three due to the inductive effect of the nitrogen atom.

The following interactive table summarizes the expected ¹³C NMR chemical shift assignments for this compound in a typical deuterated solvent like CDCl₃.

| Carbon Atom Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

|---|---|---|

| N-CS₂ (Thiocarbonyl) | 200 – 208 | Highly deshielded environment due to attachment to two electronegative sulfur atoms and one nitrogen atom. Characteristic for dithiocarbamates. |

| C-ipso (Aromatic, N-attached) | 140 – 145 | Aromatic quaternary carbon attached to the electron-donating nitrogen atom. |

| C-ortho (Aromatic) | 125 – 128 | Aromatic CH group adjacent to the substituent. |

| C-meta (Aromatic) | 128 – 130 | Aromatic CH group; typically the least shielded of the aromatic CH carbons. |

| C-para (Aromatic) | 126 – 129 | Aromatic CH group opposite the substituent. |

| N-CH₂-CH₂-CH₃ (Propyl α-C) | 53 – 58 | Aliphatic carbon directly attached to nitrogen, causing significant deshielding. |

| N-CH₂-CH₂-CH₃ (Propyl β-C) | 20 – 24 | Standard aliphatic methylene carbon, shielded relative to the α-carbon. |

| N-CH₂-CH₂-CH₃ (Propyl γ-C) | 10 – 12 | Terminal methyl group, typically the most shielded carbon in the aliphatic chain. |

Heteronuclear NMR Spectroscopy (e.g., ¹⁹⁹Hg, ¹¹⁹Sn) for Metal Complexes

When this compound acts as a ligand to form metal complexes, heteronuclear NMR spectroscopy becomes a powerful technique for directly probing the metal center. For complexes involving NMR-active nuclei such as Tin-119 (¹¹⁹Sn) or Mercury-199 (¹⁹⁹Hg), this analysis provides invaluable data on the coordination number, geometry, and nature of the metal-ligand bonding.

The chemical shift of the metal nucleus is exquisitely sensitive to its electronic environment. For instance, in ¹¹⁹Sn NMR spectroscopy of organotin(IV) dithiocarbamate complexes, the chemical shift can distinguish between four-, five-, six-, seven-, and eight-coordinate tin centers. Generally, an increase in the coordination number of the tin atom leads to a significant upfield shift (to more negative ppm values), a phenomenon attributed to an increase in the shielding of the tin nucleus.

For a hypothetical complex like Dichlorido-bis(this compound)tin(IV), a six-coordinate octahedral geometry would be expected, resulting in a ¹¹⁹Sn chemical shift in the range of -300 to -600 ppm, clearly distinct from a four-coordinate tetrahedral precursor.

| Spectroscopic Technique | Metal Nucleus | Information Gained on Metal Complex Structure |

|---|---|---|

| ¹¹⁹Sn NMR | Tin-119 | Direct determination of the coordination number (4, 5, 6, etc.) of the tin atom. Distinguishes between different coordination geometries (e.g., tetrahedral vs. octahedral). |

| ¹⁹⁹Hg NMR | Mercury-199 | High-resolution probe of the mercury coordination environment. Sensitive to ligand exchange dynamics and the number/type of coordinated sulfur atoms. |

| Coupling Constants (e.g., ²J(¹¹⁹Sn-¹³C)) | Sn-C | Provides through-bond connectivity information, confirming the ligand attachment and offering insight into the hybridization and bond angles at the metal center. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound, providing definitive confirmation of its molecular weight and structural features through controlled fragmentation. The nominal molecular weight of this compound (C₁₀H₁₃NS₂) is 211.35 Da.

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 212. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass to within a few parts per million.

Electron Impact (EI) mass spectrometry, a higher-energy technique, induces characteristic fragmentation, yielding a pattern that serves as a molecular fingerprint. The fragmentation of this compound is governed by the cleavage of its weakest bonds. Key fragmentation pathways include:

Loss of the propyl radical: Cleavage of the N-propyl bond results in a stable fragment.

Formation of isothiocyanate: A common rearrangement pathway for dithiocarbamates involves the elimination of a thiol radical to form the phenylpropyl isothiocyanate fragment or further fragmentation to phenyl isothiocyanate.

Cleavage of C-S bonds: Loss of CS₂ or related sulfur-containing radicals.

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Significance |

|---|---|---|

| 211 | [C₁₀H₁₃NS₂]⁺˙ ([M]⁺˙) | Molecular ion peak, confirms the molecular weight of the compound. |

| 168 | [M - C₃H₇]⁺ | Loss of the propyl radical (•CH₂CH₂CH₃) from the molecular ion. Confirms the presence of the propyl group. |

| 135 | [C₆H₅NCS]⁺˙ | Phenyl isothiocyanate fragment. A highly characteristic fragment for N-phenyl dithiocarbamates. |

| 91 | [C₆H₅N]⁺˙ | Loss of CS from the phenyl isothiocyanate fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from cleavage of the N-phenyl bond. A common fragment for phenyl-containing compounds. |

Single-Crystal X-ray Diffraction for Precise Solid-State Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) stands as the ultimate method for the unambiguous determination of the three-dimensional atomic arrangement of this compound and its metal complexes in the solid state. This technique provides precise coordinates for each atom, from which all geometric parameters—bond lengths, bond angles, and torsional angles—can be calculated with very high precision.

Analysis of metal complexes of this compound reveals that the ligand typically coordinates to the metal center in a bidentate fashion through its two sulfur atoms, forming a stable four-membered chelate ring (M-S-C-S). The structural data obtained from SC-XRD is fundamental to understanding the steric and electronic properties of the ligand and how these properties influence the coordination geometry of the resulting metal complex.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The crystal structure of a this compound derivative or complex provides a wealth of detailed geometric information. The key structural features reside in the dithiocarbamate core (S₂CN).

Bond Lengths: The two C-S bond lengths within the chelate ring are typically found to be intermediate between a C-S single bond (~1.82 Å) and a C=S double bond (~1.61 Å), indicating significant π-electron delocalization over the S-C-S moiety. Their lengths are often in the range of 1.70-1.74 Å. The C-N bond also exhibits partial double-bond character due to this resonance, with a typical length of ~1.33 Å, which is considerably shorter than a standard C-N single bond (~1.47 Å).

Bond Angles: The geometry around the central dithiocarbamate carbon is trigonal planar, with the S-C-S angle typically being around 110-115° in a chelated complex and the S-C-N angles being around 122-127°. The geometry at the nitrogen atom is also nearly trigonal planar, confirming its sp² hybridization.

Torsional Angles: These define the conformation of the molecule. The S₂CN core is essentially planar, and the torsional angles involving the phenyl and propyl groups describe their orientation relative to this plane.

| Structural Parameter | Typical Value Range (from SC-XRD data of related complexes) | Structural Interpretation |

|---|---|---|

| C-S Bond Length | 1.70 – 1.74 Å | Intermediate character between a single and double bond, indicating π-electron delocalization. |

| C-N Bond Length | 1.32 – 1.35 Å | Partial double-bond character due to resonance (p-π conjugation), indicating restricted rotation. |

| S-C-S Bond Angle | 110 – 115° (in chelated complexes) | Constrained angle within the four-membered chelate ring. |

| S-M-S Bite Angle | 70 – 78° (for transition metals) | A small bite angle characteristic of four-membered dithiocarbamate chelate rings. |

| Sum of angles at N atom | ~360° | Confirms the trigonal planar geometry and sp² hybridization of the nitrogen atom. |

Elucidation of Coordination Polyhedra and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond individual molecular geometry, SC-XRD reveals how molecules are arranged in the crystal lattice, dictated by intermolecular forces, and defines the coordination polyhedron around a metal center in a complex.

Coordination Polyhedra: In metal complexes, the this compound ligand acts as a bidentate chelator. The number of ligands and other co-ligands determines the final coordination geometry. For example, a complex with two ligands, [M(S₂CN(Ph)(Pr))₂], can adopt a square planar geometry (for M = Ni(II), Pd(II), Pt(II)) or a distorted tetrahedral geometry (for M = Zn(II), Cd(II), Hg(II)). A complex with three ligands, [M(S₂CN(Ph)(Pr))₃], will typically adopt an octahedral or distorted octahedral geometry (for M = Co(III), Fe(III)).

Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions.

Hydrogen Bonding: While lacking classical hydrogen bond donors, the molecules can engage in weak C-H···S and C-H···π interactions. The sulfur atoms of the dithiocarbamate group can act as weak hydrogen bond acceptors for protons from the phenyl or propyl groups of neighboring molecules, creating a supramolecular architecture.

| Interaction / Feature | Description | Typical Geometric Parameters |

|---|---|---|

| Coordination Polyhedron | The geometric arrangement of sulfur atoms around the central metal ion (e.g., tetrahedral, square planar, octahedral). | Defined by coordination number and M-S bond lengths/angles. |

| π-π Stacking | Attractive, noncovalent interaction between the aromatic phenyl rings of adjacent molecules. | Centroid-to-centroid distance: 3.5 – 4.0 Å; Slip angle: 10 – 25°. |

| C-H···S Hydrogen Bonding | Weak hydrogen bonds between an alkyl or aryl C-H donor and a sulfur atom acceptor. | H···S distance: 2.7 – 3.0 Å; C-H···S angle: >120°. |

Thermal Analysis Techniques for Decomposition Pathways and Material Precursor Assessment

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and decomposition behavior of this compound and its metal complexes. This analysis is crucial for assessing their viability as single-source precursors for the synthesis of metal sulfide (B99878) nanomaterials.

A typical TGA experiment measures the change in mass of a sample as a function of temperature. The resulting thermogram for a metal-dithiocarbamate complex generally shows:

A region of thermal stability up to a specific onset temperature.

One or more distinct mass loss steps corresponding to the sequential decomposition of the complex. The initial steps often involve the pyrolysis of the organic substituents (phenyl and propyl groups).

A final, stable plateau at high temperatures, where the mass corresponds to the theoretical yield of the resulting inorganic residue, which is often a pure metal sulfide (e.g., MS, MS₂, M₂S₃).

DSC or DTA, often run concurrently, measures the heat flow and reveals whether decomposition events are endothermic or exothermic, and identifies sharp melting points prior to decomposition. The decomposition temperature and the nature of the final residue are highly dependent on the metal center.

| Decomposition Stage | Typical Temperature Range (°C) | Observed Mass Loss (%) | Proposed Leaving Group / Process |

|---|---|---|---|

| Initial Stability | 25 – 200 | 0% | Compound is thermally stable. A sharp endotherm in DSC may indicate melting. |

| Stage I Decomposition | 200 – 350 | Variable | Loss of organic fragments (e.g., propyl and/or phenyl groups), possibly via formation of volatile isothiocyanates or hydrocarbons. |

| Stage II Decomposition | 350 – 500 | Variable | Breakdown of the remaining ligand framework, often involving the loss of CS₂ or other sulfur-containing species. |

| Final Residue | > 500 | - | Formation of a stable metal sulfide (e.g., ZnS, SnS₂, NiS). The final mass confirms the stoichiometry. |

Coordination Chemistry of Phenyl Propyldithiocarbamate Complexes

Chelation Behavior and Ligand Denticity of the Dithiocarbamate (B8719985) Moiety

The dithiocarbamate moiety (R₂NCS₂⁻) is a versatile ligand capable of coordinating to metal ions in several ways. This versatility is a key feature of its coordination chemistry.

The dithiocarbamate ligand can adopt several coordination modes, with the most common being monodentate, bidentate, and bridging.

Monodentate Coordination: In this mode, only one of the sulfur atoms of the dithiocarbamate ligand binds to the metal center. researchgate.net This type of coordination is less common than the bidentate mode but can occur, particularly in the formation of heteroleptic complexes where other ligands are present. nih.gov

Bidentate Coordination: This is the most prevalent coordination mode for dithiocarbamate ligands. researchgate.net Both sulfur atoms coordinate to the same metal ion, forming a four-membered chelate ring. baselius.ac.in This chelation imparts significant stability to the resulting metal complex.

Bridging Coordination: The dithiocarbamate ligand can also act as a bridge between two metal centers. researchgate.net In this arrangement, one sulfur atom coordinates to one metal ion, while the other sulfur atom binds to a second metal ion. This can lead to the formation of dimeric or polymeric structures. researchgate.netscispace.com Anisobidentate bridging is a specific type of bridging where the metal-sulfur bond distances are not equivalent. researchgate.netlookchemmall.com

The coordination mode adopted by the dithiocarbamate ligand is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the substituents on the nitrogen atom, and the reaction conditions. researchgate.net

Table 1: Coordination Modes of Dithiocarbamate Ligands

| Coordination Mode | Description |

| Monodentate | One sulfur atom is bonded to the metal center. |

| Bidentate (Chelating) | Both sulfur atoms are bonded to the same metal center, forming a four-membered ring. |

| Bridging | The two sulfur atoms are bonded to different metal centers, linking them together. |

The coordination affinity of the phenyl propyldithiocarbamate ligand is significantly influenced by both steric and electronic factors arising from the phenyl and propyl substituents on the nitrogen atom.

Steric Factors: The size and bulkiness of the organic groups attached to the nitrogen atom can influence the coordination geometry and even the coordination mode of the ligand. mdpi.com Larger, bulkier substituents can create steric hindrance around the metal center, which may favor lower coordination numbers or lead to distortions in the coordination geometry. tandfonline.com For instance, an increase in steric crowding around the central metal can lead to a decrease in the S-M-S bite angle. tandfonline.comoup.com The steric demands of the substituents can also mitigate intermolecular interactions. mdpi.com

Electronic Factors: The electronic properties of the substituents on the nitrogen atom can be "tuned" to modify the electron-donating ability of the dithiocarbamate ligand. bohrium.comresearchgate.net The delocalization of the nitrogen lone pair of electrons into the dithiocarbamate backbone can influence the electronic structure and, consequently, the stability of the metal complex. nih.gov The inductive effects of the organic groups attached to the tin atom, for example, can determine the bonding mode of the dithiocarbamate ligands. lookchemmall.com The presence of a phenyl group, as in this compound, can influence the electronic properties through resonance effects. For instance, the metal-chelating ability of diphenyldithiocarbamate was found to be better than that of diethyldithiocarbamate. encyclopedia.pub

Stabilization of Metal Ions Across Diverse Oxidation States

A remarkable feature of dithiocarbamate ligands, including this compound, is their ability to stabilize metal ions in a wide range of oxidation states. bohrium.comresearchgate.net This versatility is attributed to the electronic flexibility of the dithiocarbamate moiety.

The ligand can exist in two main resonance forms: the dithiocarbamate form and the thioureide form. nih.govbohrium.com The dithiocarbamate form is considered a "soft" donor, making it suitable for stabilizing metals in lower oxidation states. bohrium.com Conversely, the thioureide form, which results from the delocalization of the nitrogen lone pair onto the sulfur atoms, is a "harder" donor and is effective at stabilizing metals in higher oxidation states. nih.govbohrium.com This adaptability allows dithiocarbamates to form stable complexes with transition metals, main group elements, lanthanides, and actinides in various oxidation states. bohrium.comresearchgate.net For example, stable copper complexes are known for oxidation states from +1 to +3. bohrium.com

Investigation of Coordination Geometries in this compound Complexes

The coordination of this compound to a metal center can result in a variety of coordination geometries, largely dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand.

Four-coordinate complexes are common for dithiocarbamates and can adopt either square planar or tetrahedral geometries.

Square Planar Geometry: This geometry is frequently observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). bohrium.comresearchgate.net In these complexes, the metal ion is surrounded by four sulfur atoms from two bidentate dithiocarbamate ligands in a planar arrangement. nasa.govnih.gov The resulting complexes are often diamagnetic. tandfonline.com For example, many nickel(II) dithiocarbamate complexes adopt a square planar geometry. scispace.combohrium.com

Tetrahedral Geometry: This geometry is common for d¹⁰ metal ions like Zn(II), Cd(II), and Hg(II). researchgate.netbohrium.com In these cases, the four sulfur atoms from two dithiocarbamate ligands are arranged tetrahedrally around the central metal ion. researchgate.net For instance, the crystal structure of [Zn(Pdtc)₂] (where Pdtc = pyrrolidinedithiocarbamate) shows a distorted tetrahedral environment around the zinc ion. baselius.ac.in

Higher coordination numbers, such as five and six, are also observed in dithiocarbamate complexes, leading to more complex geometries.

Octahedral Geometry: Six-coordinate complexes typically adopt an octahedral geometry. researchgate.net This can be achieved in several ways, such as the coordination of three bidentate dithiocarbamate ligands to a single metal ion, or the coordination of two dithiocarbamate ligands and two additional monodentate ligands. Ruthenium dithiocarbamate complexes, for instance, generally adopt octahedral coordination geometries. mdpi.com

Trigonal Bipyramidal and Square Pyramidal Geometries: Five-coordinate complexes can exhibit either trigonal bipyramidal or square pyramidal geometries. researchgate.net These geometries are often found in dimeric or polynuclear complexes where the dithiocarbamate ligand acts as a bridging ligand. researchgate.net For example, single crystal analyses of some zinc complexes have revealed the presence of distorted trigonal bipyramidal and tetrahedral coordination geometries. researchgate.netresearchgate.net The geometry can be influenced by the degree of polymerization, with some dimeric complexes adopting distorted tetrahedral, square pyramidal, or trigonal bipyramidal geometries. researchgate.net The τ₅ parameter is often used to distinguish between square pyramidal (τ₅ ≈ 0) and trigonal bipyramidal (τ₅ ≈ 1) geometries. mdpi.com

Table 2: Common Coordination Geometries of Metal Dithiocarbamate Complexes

| Coordination Number | Geometry | Common Metal Ions |

| 4 | Square Planar | Ni(II), Pd(II), Pt(II) |

| 4 | Tetrahedral | Zn(II), Cd(II), Hg(II) |

| 5 | Trigonal Bipyramidal, Square Pyramidal | Various |

| 6 | Octahedral | Ru(II), Ru(III), Ir(III) |

Formation of Mononuclear and Polynuclear (e.g., Dimeric) Metal Complexes

This compound ligands typically act as bidentate chelating agents, coordinating to a metal center through both sulfur atoms. researchgate.net This coordination can result in the formation of both mononuclear and polynuclear complexes, with the final structure often depending on the specific experimental conditions. researchgate.net

In mononuclear complexes , a single metal ion is coordinated by one or more this compound ligands. researchgate.net The geometry around the metal ion in these complexes is influenced by the nature of the metal and the other ligands present. For instance, four-coordinate mononuclear complexes often adopt a square planar geometry. researchgate.net

Polynuclear complexes , particularly dimeric structures, are also a common feature of this compound coordination chemistry. researchgate.net In these complexes, the dithiocarbamate ligand can act as a bridging ligand, connecting two metal centers. researchgate.net This bridging can occur in conjunction with the ligand also chelating to one of the metal ions. researchgate.net The resulting dimeric structures can exhibit various geometries, including distorted tetrahedral, square pyramidal, or trigonal bipyramidal arrangements around the metal ions. researchgate.net For example, dinuclear zinc(II) complexes of N-alkyl-N-phenyl dithiocarbamates have been reported to feature dithiocarbamate ligands that are both bidentate chelating to one zinc ion and bridging to a second zinc ion. researchgate.net

The formation of either mononuclear or polynuclear species is a delicate balance of factors. The stoichiometry of the reactants, the nature of the solvent, and the presence of other coordinating species can all influence the final product.

Synthesis and Characterization of Mixed-Ligand Metal Complexes Incorporating this compound

The versatility of this compound as a primary ligand allows for the synthesis of a wide range of mixed-ligand complexes . These are compounds where the central metal ion is coordinated to this compound as well as other types of ligands. The introduction of a secondary ligand can significantly alter the physical and chemical properties of the resulting complex.

The synthesis of mixed-ligand complexes often involves a two-step process. First, the parent metal-dithiocarbamate complex is prepared. Subsequently, a secondary ligand, such as a phosphine (B1218219) or a nitrogen-donor ligand like pyridine (B92270) or 1,10-phenanthroline, is introduced to the reaction mixture. nih.govsphinxsai.com For example, mixed ligand dithiocarbamate complexes with the general formula [ML2(py)2], where M can be Mn(II), Co(II), Ni(II), or Cu(II), and L is a dithiocarbamate, have been successfully synthesized. nih.gov In these octahedral complexes, the dithiocarbamate ligand coordinates in a bidentate fashion through its sulfur atoms, while the pyridine molecules coordinate through their nitrogen atoms. nih.gov

Characterization of these mixed-ligand complexes is achieved through a combination of analytical and spectroscopic techniques.

Elemental analysis is used to determine the empirical formula of the complex. nih.govscirp.org

Infrared (IR) spectroscopy is crucial for identifying the coordination mode of the dithiocarbamate ligand. The position of the ν(C-N) and ν(C-S) stretching bands provides insight into the electronic structure of the ligand upon coordination. tandfonline.comscirp.org

UV-Visible spectroscopy provides information about the electronic transitions within the complex and helps in deducing the coordination geometry around the metal ion. nih.govscirp.org

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the structure of the organic components of the complex in solution. researchgate.net

Conductance measurements are employed to determine the electrolytic nature of the complexes. nih.gov

| Technique | Information Obtained |

| Elemental Analysis | Determination of the empirical formula |

| Infrared (IR) Spectroscopy | Identification of ligand coordination modes (ν(C-N), ν(C-S)) |

| UV-Visible Spectroscopy | Electronic transitions and coordination geometry |

| Nuclear Magnetic Resonance (NMR) | Structural information of organic components |

| X-ray Crystallography | Definitive molecular structure in the solid state |

| Conductance Measurements | Electrolytic nature of the complex |

Redox Properties and Electrochemistry of Metal-Phenyl Propyldithiocarbamate Complexes

Metal-dithiocarbamate complexes, including those with this compound, are known for their rich electrochemical behavior. nih.gov The ability of the dithiocarbamate ligand to stabilize metals in various oxidation states is a key feature of their chemistry. tandfonline.com This property arises from the delocalization of electron density within the ligand framework, specifically the contribution of the thioureide resonance form. nih.govsphinxsai.com

The redox properties of these complexes are typically investigated using techniques like cyclic voltammetry (CV) . nih.gov CV studies can reveal information about the electron transfer processes that the complex can undergo, including the oxidation or reduction of the central metal ion or the ligand itself.

In many cases, the redox processes are centered on the metal ion. For example, copper dithiocarbamate complexes can exhibit redox couples corresponding to Cu(I)/Cu(II) or Cu(II)/Cu(III) transitions. researchgate.net The exact potential at which these redox events occur is influenced by the nature of the substituents on the dithiocarbamate ligand and the presence of any other ligands in the coordination sphere.

However, the dithiocarbamate ligand itself can also be redox-active, a property described as "non-innocent" behavior. nih.govmdpi.com The ligand can be oxidized to a thiuram disulfide. nih.gov This ligand-centered redox activity adds another layer of complexity and potential for interesting reactivity to the electrochemical profile of the complexes.

The electrochemical behavior of mixed-ligand complexes can be particularly insightful. The introduction of a second ligand can tune the redox potential of the metal center. For instance, the presence of electron-donating or electron-withdrawing co-ligands can make the metal center easier or harder to oxidize or reduce, respectively.

Theoretical and Computational Investigations of Phenyl Propyldithiocarbamate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of dithiocarbamate (B8719985) complexes. By calculating the electron density, DFT methods can accurately predict molecular geometries, analyze bonding, and simulate spectroscopic properties.

In studies of various dithiocarbamate complexes, the degree of covalency in the M-S bonds has been shown to follow trends related to the identity of the metal center. For instance, computational analyses on a series of homoleptic dithiocarbamate complexes indicated that the covalent character of the M-S bonds can vary significantly across different metals, with trends such as Hf < Zr < Th < Ti < U ≈ Np. researchgate.net This analysis is achieved by examining the orbital overlaps and charge-transfer interactions between the sulfur lone-pair orbitals and the vacant metal d-orbitals. The NBO method quantifies the stabilization energy associated with these donor-acceptor interactions (LP(S) → σ*(M–S)), providing a direct measure of covalency. A higher stabilization energy implies a greater degree of covalent character. Furthermore, theoretical calculations have revealed that in some systems, phenyl-substituted dithiocarbamates can exhibit decreased M-S orbital mixing due to the redistribution of electron density. rsc.org

Table 1: Representative NBO Analysis Data for Metal-Sulfur Interactions in Dithiocarbamate Complexes This table presents illustrative data for analogous dithiocarbamate systems to demonstrate the typical outputs of such calculations, as specific data for Phenyl propyldithiocarbamate is not available.

| Complex Fragment | Donor NBO (Ligand) | Acceptor NBO (Metal) | E(2) Stabilization Energy (kcal/mol) |

|---|---|---|---|

| M-S Bond 1 | LP (S) | LP* (M) | 15.8 |

| M-S Bond 2 | LP (S) | LP* (M) | 16.2 |

DFT calculations are widely used to determine the most stable three-dimensional structures of molecules by finding the minimum energy geometry. cnr.it For metal complexes of this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

Theoretical studies on analogous dithiocarbamate complexes have successfully predicted geometries that are in close agreement with experimental data from X-ray crystallography. nih.govmdpi.com For a typical square planar or octahedral metal center, DFT can accurately model the "bite angle" of the dithiocarbamate ligand (the S-M-S angle) and the planarity of the S2CNC core. The bond lengths within the ligand, such as the C-N and C-S bonds, are also critical. The C-N bond often exhibits partial double bond character due to the delocalization of the nitrogen lone pair, a feature that DFT calculations can quantify. nih.gov Conformational analysis, particularly concerning the orientation of the phenyl and propyl groups, can also be performed to identify the lowest energy conformers and the rotational barriers between them. nih.gov

Table 2: Typical DFT-Optimized Geometric Parameters for a Metal-Dithiocarbamate Complex This table shows representative data for analogous systems, such as Indium(III) tris(N-methyl-N-phenyldithiocarbamate), to illustrate common findings from geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | M-S | 2.56 - 2.64 Å mdpi.com |

| Bond Length | C-N (thioureide) | ~1.33 Å |

| Bond Length | C-S | ~1.72 Å |

| Bond Angle | S-M-S (chelate) | ~70° mdpi.com |

| Dihedral Angle | S-C-N-C | ~180° (planar) |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate excited states and simulate electronic absorption spectra (UV-Vis). nih.govmdpi.comyoutube.com This is particularly useful for dithiocarbamate complexes, which often exhibit intense absorption bands in the UV-Vis region. nih.gov

These bands typically arise from a few key types of electronic transitions:

Intraligand π-π* transitions: Occurring within the dithiocarbamate moiety, specifically involving the N-C=S and S-C=S groups. nih.govmdpi.com

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a sulfur-based orbital to a vacant metal d-orbital. These are often responsible for the intense colors of many transition metal dithiocarbamate complexes. nih.gov

Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-based orbital to a vacant π* orbital on the ligand. nih.gov

TD-DFT calculations can predict the energies (wavelengths) and intensities (oscillator strengths) of these transitions, allowing for the assignment of experimentally observed spectral bands. rsc.orgresearchgate.net Studies on various organotin(IV) and other metal dithiocarbamates have shown that the electronic transitions are typically in the 200-400 nm range. researchgate.netsemanticscholar.org

Table 3: Illustrative TD-DFT Calculated Electronic Transitions for a Dithiocarbamate Complex This table provides example data consistent with TD-DFT studies on analogous dithiocarbamate systems.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 350 | 0.08 | HOMO → LUMO (LMCT) |

| S0 → S2 | 295 | 0.45 | HOMO-2 → LUMO (π-π*) |

| S0 → S3 | 260 | 0.31 | HOMO-1 → LUMO+1 (π-π*) |

Quantum Theory of Atoms in Molecules (QTAIM) for Characterizing Intramolecular and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atoms, bonds, and the nature of chemical interactions. nih.gov It is a powerful tool for characterizing both strong covalent bonds and weak non-covalent interactions within a molecular system.

QTAIM analysis centers on locating critical points in the electron density, ρ(r), where the gradient of the density is zero. Of particular importance is the bond critical point (BCP), which is found along the path of maximum electron density between two bonded atoms. nih.govsemanticscholar.org The properties of the electron density at the BCP provide deep insight into the nature of the bond.

Key QTAIM parameters at a BCP include:

Electron Density (ρ(r_c)): The magnitude of ρ at the BCP correlates with the bond order; higher values indicate stronger bonds. researchgate.net

Laplacian of Electron Density (∇²ρ(r_c)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. nih.govacs.org

For metal-dithiocarbamate complexes, QTAIM analysis can distinguish the covalent character of the M-S bonds from the more electrostatic interactions that might occur elsewhere in the system. researchgate.netnih.gov

Table 4: Representative QTAIM Parameters at Bond Critical Points (BCPs) for Different Interactions This table presents typical values from QTAIM analyses of related chemical systems to illustrate the methodology.

| Bond Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Bond Character |

|---|---|---|---|

| C-C (covalent) | ~0.25 | < 0 | Shared |

| M-S (polar covalent) | ~0.06 | > 0 or slightly < 0 | Intermediate nih.govacs.org |

| C-H···S (H-bond) | ~0.015 | > 0 | Closed-shell |

| van der Waals | < 0.01 | > 0 | Closed-shell |

QTAIM is exceptionally well-suited for identifying and characterizing weak non-covalent interactions, such as hydrogen bonds, dihydrogen bonds, and halogen bonds, which are crucial for determining molecular conformation and crystal packing. researchgate.netnih.govsemanticscholar.orgresearchgate.net The presence of a bond path and a BCP between a hydrogen atom and an acceptor atom is the QTAIM criterion for a hydrogen bond.

The strength of these interactions can be estimated from the electron density properties at the BCP. A well-established correlation, proposed by Espinosa and others, relates the potential energy density (V(r_c)) at the hydrogen bond critical point directly to the interaction energy. nih.govrsc.orgnih.gov This allows for a quantitative ranking of the strengths of various non-covalent interactions within the this compound system. For instance, intramolecular C-H···S hydrogen bonds between the phenyl or propyl groups and the sulfur atoms can be identified and their energetic contribution to conformational stability can be assessed. Similarly, intermolecular interactions that dictate how molecules arrange themselves in a solid-state structure can be analyzed.

Molecular Dynamics (MD) and Docking Simulations for Mechanistic Insights

Molecular dynamics (MD) and docking simulations are powerful computational tools that provide profound insights into the behavior of chemical systems at an atomic level. These techniques are particularly valuable for elucidating the mechanisms of action of bioactive molecules by simulating their interactions with biological targets, their dynamic properties, and their conformational landscapes. In the context of this compound, these simulations can unravel the intricacies of its potential biological activity and chemical reactivity.

Simulation of Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, which is typically a protein or another macromolecule. chemcopilot.com This technique is instrumental in understanding the binding mode of this compound to a potential biological target. The process involves preparing the 3D structures of both the ligand (this compound) and the receptor. igem.wiki The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor, calculating a binding affinity score for each pose. chemcopilot.com

The binding affinity is a measure of the strength of the interaction between the ligand and the receptor. Lower binding energy values typically indicate a more stable and favorable interaction. chemcopilot.com These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

To further investigate the stability and dynamics of the docked complex, Molecular Dynamics (MD) simulations are employed. nih.gov MD simulations model the movement of atoms and molecules over time, providing a more realistic representation of the biological environment. tandfonline.com By simulating the this compound-receptor complex in a solvated environment, MD can assess the stability of the binding pose predicted by docking and reveal dynamic changes in the interactions over the simulation time. nih.gov

Illustrative Data Table: Docking Scores of this compound with a Hypothetical Receptor

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | TYR 82, PHE 268 | Pi-Pi stacking |

| 2 | -7.9 | LEU 45, ILE 101 | Hydrophobic |

| 3 | -7.2 | SER 85 | Hydrogen Bond |

| 4 | -6.8 | VAL 48, ALA 98 | Van der Waals |

Investigation of Dynamic Behavior and Conformational Changes

The biological function of a molecule is often intrinsically linked to its dynamic behavior and the different shapes or conformations it can adopt. dovepress.com Molecular dynamics simulations are the primary tool for investigating these aspects of this compound. By simulating the molecule over a period of time, often on the nanosecond to microsecond timescale, a trajectory of its atomic motions can be generated. tandfonline.com

Analysis of this trajectory allows for the characterization of the molecule's flexibility and the identification of its preferred conformations in different environments (e.g., in a vacuum, in water, or bound to a receptor). drugdesign.org Techniques such as Principal Component Analysis (PCA) can be applied to the MD trajectory to identify the dominant modes of motion and visualize the large-scale conformational changes the molecule undergoes. dovepress.com

The conformational landscape of this compound can be mapped by plotting the energy of the molecule as a function of specific dihedral angles or other geometric parameters. drugdesign.org This allows for the identification of low-energy, stable conformations and the energy barriers that separate them. portlandpress.com Understanding the conformational preferences of this compound is crucial, as different conformations may exhibit different binding affinities for a receptor or have different chemical reactivities.

Illustrative Data Table: Conformational Analysis of this compound from a Hypothetical MD Simulation

| Conformational State | Dihedral Angle (C-N-C-S) | Population (%) | Relative Energy (kcal/mol) |

| 1 (Extended) | 175° | 65 | 0.0 |

| 2 (Bent) | 85° | 25 | 1.2 |

| 3 (Folded) | -30° | 10 | 2.5 |

Computational Prediction of Reaction Pathways and Energy Barriers

Computational chemistry provides powerful methods for elucidating the mechanisms of chemical reactions, including those involving this compound. grnjournal.us By using quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, identifying the reactants, products, transition states, and any intermediates. acs.org

The transition state is a critical point on the reaction pathway that represents the highest energy barrier that must be overcome for the reaction to proceed. grnjournal.us The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. rsc.org A lower energy barrier corresponds to a faster reaction rate.

Computational methods such as Density Functional Theory (DFT) are commonly used to calculate the geometries and energies of the species involved in a reaction. grnjournal.us By locating the transition state structure, the reaction pathway can be traced, providing a detailed step-by-step mechanism. This information is invaluable for understanding how this compound might be synthesized, how it might degrade, or how it could react with other molecules in a biological system.

Illustrative Data Table: Calculated Energy Barriers for a Hypothetical Reaction of this compound

| Reaction Step | Reactants | Transition State | Products | Energy Barrier (kcal/mol) |

| 1 | This compound + H₂O | TS1 | Intermediate 1 | 25.3 |

| 2 | Intermediate 1 | TS2 | Final Products | 15.8 |

Mechanistic Aspects of Chemical and Biochemical Reactivity in Vitro Chemical Mechanisms

Mechanisms of Enzyme Inhibition by Phenyl Propyldithiocarbamates and Their Metal Complexes

Dithiocarbamates, including Phenyl propyldithiocarbamate, are recognized for their potent enzyme inhibitory activities, which arise from several distinct mechanisms. These compounds can interact with enzyme active sites, bind to allosteric sites, or chelate essential metal cofactors.

A primary mechanism by which dithiocarbamates inhibit metalloenzymes is through the coordination of the dithiocarbamate (B8719985) moiety to the metal center in the enzyme's active site. bohrium.comnih.gov The two sulfur atoms of the dithiocarbamate group act as a bidentate ligand, forming a stable chelate complex with the metal ion, thereby inactivating the enzyme. nih.govderpharmachemica.com

Carbonic Anhydrase (CA): Carbonic anhydrases are zinc-containing metalloenzymes. Dithiocarbamates have been shown to be potent inhibitors of several human (h) CA isoforms, including hCA I, II, IX, and XII. nih.govmdpi.com The inhibition mechanism involves the dithiocarbamate anion coordinating directly to the Zn(II) ion at the active site. mdpi.commdpi.com X-ray crystallography studies of a morpholine dithiocarbamate adduct with hCA II have confirmed that the inhibitor binds to the zinc ion through one of its sulfur atoms, displacing a water molecule/hydroxide (B78521) ion essential for catalysis. nih.gov This disrupts the enzyme's catalytic cycle for the reversible hydration of carbon dioxide.

Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. Dithiocarbamates can inhibit tyrosinase by chelating the copper ions in the active site. This interaction prevents the substrate from binding and disrupts the catalytic activity of the enzyme. The ability of dithiocarbamates to form stable complexes with copper is a key factor in their anti-tyrosinase activity.

The general inhibitory action of dithiocarbamates against various metalloenzymes is highlighted by their effectiveness against metallo-β-lactamases (MβLs), which are also zinc-dependent enzymes. Docking studies suggest that functional groups on dithiocarbamate derivatives can form coordinate bonds with the Zn(II) ions in the active center of MβLs. mdpi.com

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Representative Dithiocarbamates This table presents data for various dithiocarbamates to illustrate the general inhibitory potency of this class of compounds against carbonic anhydrases. Data for this compound is not specifically available but is expected to follow similar mechanistic principles.

| Compound/Scaffold | hCA I (K_i, nM) | hCA II (K_i, nM) | scCA (K_i, nM) |

|---|---|---|---|

| 3-Quinuclidinyl DTC | 114 | 107 | 10.3 |

| 4-Hydroxypiperidine DTC | 66.5 | 18.2 | 6.4 |

| Morpholine DTC | 910 | 10.2 | 129 |

| Acetazolamide (Standard) | 250 | 12 | 108 |

Data sourced from studies on various dithiocarbamate derivatives.

Beyond direct interaction with active site metal centers, dithiocarbamates can inhibit enzymes through allosteric or non-competitive mechanisms. In this mode of inhibition, the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event induces a conformational change in the enzyme that alters the shape of the active site, reducing or preventing substrate binding or catalytic turnover.

Research has demonstrated that certain dithiocarbamate derivatives inhibit α-glucosidase through a non-competitive mechanism. nih.gov Kinetic and molecular docking studies suggest that these compounds bind to an allosteric site located near the enzyme's active site, thereby regulating its inhibitory effect. nih.gov Similarly, disulfiram and its derivatives have been shown to inhibit papain-like protease (PLpro) through allosteric inhibition. nih.gov This indicates that the dithiocarbamate scaffold is capable of interacting with enzyme surfaces outside of the catalytic center, a property that can be modulated by the N-substituents, such as the phenyl and propyl groups in this compound.

This compound and related compounds can target specific enzymes that are critical components of cellular pathways.

Thioredoxin Reductase (TrxR): The thioredoxin system, comprising TrxR, thioredoxin (Trx), and NADPH, is a major antioxidant system in cells. nih.gov TrxR is a key target for inhibition by various compounds, including dithiocarbamate-metal complexes. nih.gov For instance, gold(III)-dithiocarbamate complexes have been shown to be potent, reversible inhibitors of bacterial thioredoxin reductase. frontiersin.org Inhibition of TrxR disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger apoptosis in cancer cells. frontiersin.org The mechanism likely involves interaction with the enzyme's active site, which contains redox-active cysteine residues.

α-Glucosidase: As mentioned previously, dithiocarbamates can act as potent inhibitors of α-glucosidase. nih.gov Coumarin-dithiocarbamate hybrids, for example, have been identified as competitive inhibitors that bind to the active site of α-glucosidase. mdpi.com This inhibition is crucial for managing carbohydrate metabolism.

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. nih.gov While carbamates are well-known for inhibiting AChE by carbamoylating the active site serine, leading to pseudoirreversible inhibition, the mechanism for dithiocarbamates may differ. researchgate.netyoutube.com Some dithiocarbamate derivatives are investigated as competitive inhibitors of AChE and butyrylcholinesterase (BChE). mdpi.com The inhibition mechanism can involve the inhibitor binding to the catalytic active site or a peripheral anionic site, blocking substrate access. mdpi.com Metabolites of the related thiocarbamate herbicides, specifically their sulphoxide and sulphone forms, have been shown to be time- and dose-dependent irreversible inhibitors of AChE, presumably through carbamoylation of the active site serine. nih.gov

Table 2: Inhibitory Activity of Representative Dithiocarbamate Derivatives Against Various Enzymes

| Enzyme Target | Inhibitor Class | Example Compound | Potency (IC_50 / K_i) | Inhibition Type |

|---|---|---|---|---|

| α-Glucosidase | Benzylamine-DTC | Compound 7 | IC_50 = 15.6 µM | Non-competitive |

| Metallo-β-lactamase (ImiS) | Dithiocarbamate | DC1 | K_i = 0.14 µM | Partially Mixed |

| Acetylcholinesterase | Thiocarbamate sulphone | Molinate sulphone | IC_50 ≈ µM range | Irreversible |

Data compiled from various studies to show the range of enzyme targets for dithiocarbamates and related compounds. mdpi.comnih.govnih.gov

The dithiocarbamate moiety is reactive towards nucleophilic thiol groups present in cytoplasmic constituents like glutathione (GSH) and cysteine residues in proteins. nih.gov This reactivity can lead to the formation of mixed disulfides or thiocarbamoylated proteins, resulting in enzyme inactivation and disruption of cellular thiol redox state. nih.gov

The proposed mechanism involves the reaction of thiols from cysteine residues at an enzyme's active site with the dithiocarbamate. This can lead to the formation of a thiocarbamoylated enzyme, resulting in irreversible inhibition. nih.gov A dithiocarbamate derivative known as 2-AAPA has been characterized as an inhibitor of glutathione reductase (GR), an enzyme critical for maintaining the cellular pool of reduced GSH. nih.gov Inhibition of GR leads to an accumulation of oxidized glutathione (GSSG) and an increase in cellular thiol oxidative stress. nih.govresearchgate.net The ethylenebis(dithiocarbamate) backbone of the fungicide mancozeb has also been shown to alter glutathione status and activate the glutathione defense system in rats. stjohns.edu This interaction with the cellular thiol pool is a significant aspect of the biochemical mechanism of dithiocarbamates.

Chemical Transformation Mechanisms Involving the Phenyl and Propyl Moieties

While the dithiocarbamate group is the primary site of biochemical interaction, the phenyl and propyl moieties can be involved in chemical transformations, particularly rearrangement reactions under certain conditions.

Aryl migrations are a known class of reactions in organosulfur chemistry. The most relevant example in a related class of compounds is the Newman-Kwart rearrangement (NKR) . This reaction involves the intramolecular 1,3-aryl migration of an O-aryl thiocarbamate to form a thermodynamically more stable S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org The driving force for this thermal rearrangement is the conversion of a C=S double bond into a more stable C=O double bond. organic-chemistry.orgchem-station.com The mechanism is believed to be a concerted process that proceeds through a four-membered cyclic transition state. wikipedia.org

It is important to note that the Newman-Kwart rearrangement is characteristic of O-aryl thiocarbamates and is not a direct reaction pathway for S-alkyl dithiocarbamates like this compound. However, it illustrates the potential for aryl group mobility in the broader family of thiocarbonyl compounds. Electron-withdrawing groups on the aryl ring can facilitate this type of intramolecular aromatic nucleophilic substitution. chem-station.com While no direct 1,2-aryl migrations for the this compound structure have been reported under typical conditions, the principles of such rearrangements are a key aspect of the chemical reactivity of related organosulfur compounds.

Nucleophilic Additions and Substitutions

The reactivity of the thiocarbonyl group (C=S) in this compound is central to its susceptibility to nucleophilic attack. The carbon atom of this group is electrophilic, a characteristic enhanced by the presence of two sulfur atoms and a nitrogen atom, which can influence the electron density through resonance and inductive effects.

Hydrolysis: Dithiocarbamate esters are susceptible to hydrolysis, a reaction that is typically accelerated by acidic conditions. noaa.gov The process involves the nucleophilic attack of water on the thiocarbonyl carbon, leading to the eventual breakdown of the molecule. This decomposition can yield carbon disulfide and the corresponding amine, in this case, propylamine. noaa.govnih.gov The stability of dithiocarbamates in aqueous solutions can be influenced by factors such as pH and the presence of other reactive species. nih.gov

The general susceptibility of dithiocarbamate esters to nucleophilic attack is a key feature of their chemical reactivity profile. The thiocarbonyl carbon serves as an electrophilic center, readily interacting with a variety of nucleophiles.

Oxidative and Reductive Transformation Pathways

The sulfur atoms in this compound are susceptible to both oxidation and reduction, leading to a variety of transformation products.

Oxidative Pathways:

One of the most well-characterized oxidative reactions of dithiocarbamates is their conversion to thiuram disulfides. This process involves the formation of a disulfide bond between two dithiocarbamate molecules. The oxidation can be achieved using various oxidizing agents. mdpi.com Electrochemical studies on dithiocarbamate complexes have shown that the metal center can undergo quasi-reversible redox processes, which can in turn influence the stability and reactivity of the dithiocarbamate ligand. electrochemsci.org Dithiocarbamates coordinated to metal ions in higher oxidation states can be unstable, with the metal center being easily reduced, leading to the simultaneous oxidation of the dithiocarbamate ligand to thiuram disulfide. electrochemsci.org

In biochemical contexts, the metabolism of dithiocarbamates can involve oxidative degradation, leading to various metabolites. nih.gov For instance, the enzymatic machinery in certain organisms can catalyze the oxidation of the sulfur atoms, contributing to the breakdown of the parent compound.

Reductive Pathways:

The reduction of dithiocarbamates can lead to the cleavage of the carbon-sulfur bonds. A common reductive transformation is desulfurization, which involves the removal of sulfur from the molecule. While specific mechanisms for this compound are not detailed in the available literature, related studies on other organic sulfur compounds indicate that reductive cleavage can be achieved using various reducing agents. Concerted aryl-sulfur reductive elimination has been observed in certain metal complexes, leading to the formation of diarylsulfides. rsc.org

Biochemically, the metabolism of dithiocarbamates can involve reductive processes, although these are less commonly reported than oxidative pathways. In vitro studies with some dithiocarbamate derivatives have shown that their biological activity can be influenced by the redox environment. nih.gov

Below is a data table summarizing the general reactivity of dithiocarbamates based on available literature.

| Reaction Type | Reagents/Conditions | General Products |

| Nucleophilic Substitution | ||

| Aminolysis | Primary or Secondary Amines | Thioureas, other dithiocarbamates |

| Hydrolysis | Water (acid-catalyzed) | Carbon disulfide, Amine |

| Oxidation | Oxidizing agents (e.g., I2, H2O2), Electrochemical oxidation | Thiuram disulfides |

| Reduction | Reducing agents, Electrochemical reduction | Desulfurization products |

Advanced Analytical Methodologies for Phenyl Propyldithiocarbamate Research

Crystallographic Techniques for Solid-State Structural Elucidation

Crystallographic methods are indispensable for the unambiguous determination of the solid-state structure of chemical compounds, providing precise data on bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction: High-Resolution Data Collection and Refinement

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the molecular structure of crystalline materials, including Phenyl propyldithiocarbamate and its metal complexes. carleton.edunih.gov This non-destructive technique provides precise atomic coordinates, allowing for the detailed analysis of molecular geometry, intermolecular interactions, and packing arrangements within the crystal lattice. carleton.eduresearchgate.net

The process begins with the growth of a suitable single crystal, which should ideally be unfractured and optically clear, typically between 30 and 300 microns in size. carleton.edu The crystal is mounted on a goniometer and cooled, often to low temperatures, to minimize thermal vibrations and potential degradation. nih.gov A modern diffractometer, equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector, is used to collect diffraction data as the crystal is rotated in the X-ray beam. carleton.edunih.gov

The interaction of X-rays with the crystal's electron density produces a unique diffraction pattern of spots. carleton.edu The positions and intensities of these spots are recorded and processed. Software is used to index the reflections, determine the unit cell parameters, and integrate the intensities of thousands of unique reflections. carleton.edu The crystal structure is then "solved" using computational methods (e.g., direct methods) and subsequently "refined" through least-squares algorithms. figshare.commdpi.com This refinement process adjusts atomic parameters (coordinates and thermal displacement) to achieve the best possible fit between the observed diffraction data and the calculated data based on the structural model. researchgate.net For dithiocarbamate (B8719985) complexes, SCXRD can confirm the coordination mode of the ligand (e.g., bidentate chelating) and the geometry around the metal center (e.g., distorted tetrahedral or octahedral). researchgate.nettandfonline.com

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Dithiocarbamate Complex

| Parameter | Value |

| Chemical Formula | C₂₀H₂₄N₂S₄Co¹ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 16.456(7) |

| c (Å) | 14.321(6) |

| β (°) | 108.78(1) |

| Volume (ų) | 2256(2) |

| Z (Formula units/cell) | 4 |

| Calculated Density (g/cm³) | 1.458 |

| R-factor | 0.045 |

| Note: Data is representative for a typical cobalt(III) dithiocarbamate complex and is synthesized from literature examples for illustrative purposes. tandfonline.com |

Powder X-ray Diffraction (PXRD) for Phase Identification in Polycrystalline Materials

While single-crystal XRD requires a well-formed crystal, powder X-ray diffraction (PXRD) is a powerful technique for analyzing polycrystalline or powdered samples. nih.govmdpi.com Its primary application in the study of this compound and related materials is for phase identification and characterization. nih.govwiley.com

In a PXRD experiment, a monochromatic X-ray beam is directed at a powdered sample. The random orientation of the millions of tiny crystallites ensures that some are always in the correct orientation to satisfy the Bragg condition for diffraction from every possible lattice plane. The result is a diffraction pattern showing intensity as a function of the diffraction angle (2θ). wiley.com This pattern is a unique "fingerprint" for a specific crystalline phase. mdpi.com

By comparing the experimental PXRD pattern of an unknown sample to databases of known patterns, such as the International Centre for Diffraction Data (ICDD), the crystalline phases present in the sample can be identified. wiley.com This is crucial for confirming the synthesis of a desired product, detecting impurities, or studying phase transitions induced by temperature or humidity. mdpi.com For instance, PXRD can be used to characterize the bulk material of a synthesized dithiocarbamate complex to ensure it is a single phase before further analysis. semanticscholar.org It is also widely used to determine the crystal structure and average particle size of nanomaterials prepared from dithiocarbamate precursors. wiley.comphysicsjournal.in

Table 2: Example of Powder X-ray Diffraction Data for Phase Identification

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 21.2 | 4.187 | 100 | (111) |

| 22.5 | 3.948 | 85 | (220) |

| 40.7 | 2.215 | 60 | (311) |

| Note: This table shows representative PXRD data for cubic Nickel Sulfide (B99878) (NiS) nanoparticles, a material that can be synthesized using dithiocarbamate precursors. The data is based on findings in the literature. wiley.com |

Spectroscopic Characterization of Complex Systems

Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing detailed information about molecular structure, bonding, and dynamics.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in solution. nih.gov For complex molecules like this compound and its derivatives, advanced NMR methods are often required.